Bemethyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

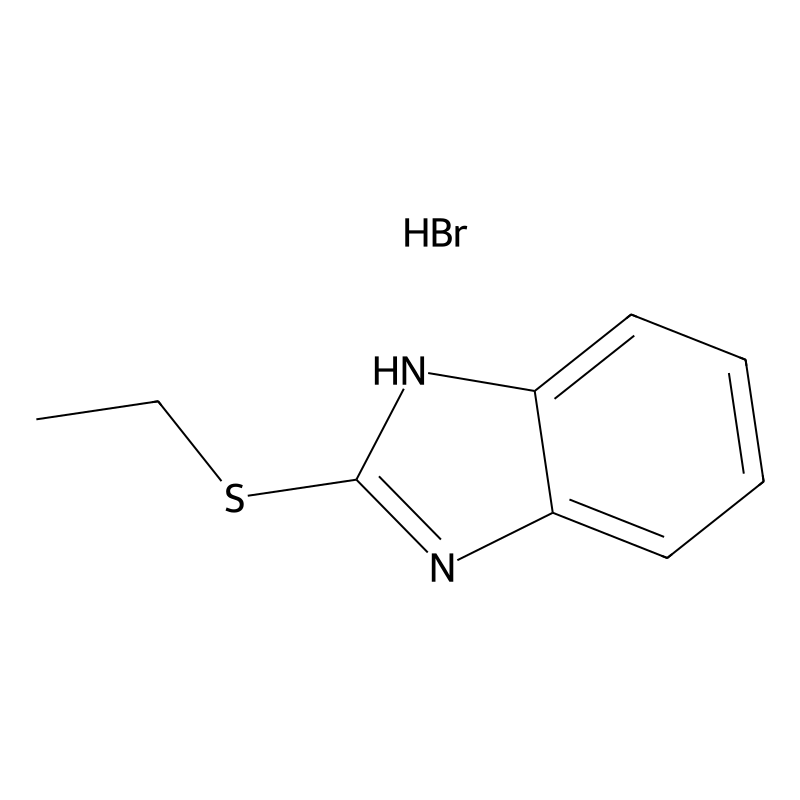

Bemethyl, also known as Bemitil or 2-ethylsulfanyl-1H-benzimidazole hydrobromide, is a synthetic actoprotector and antihypoxant with antioxidant and antimutagenic properties. It has garnered attention for its ability to enhance physical performance and assist in adaptation to hypoxic conditions, making it particularly valuable in high-altitude environments. The compound is primarily used in Ukraine as a dietary supplement, especially among athletes preparing for international competitions .

- Oxidation: It can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide.

- Reduction: Reduction reactions can revert bemethyl to its parent thiol compound, typically using sodium borohydride.

- Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, allowing for the introduction of various functional groups.

These reactions are essential for understanding the compound's reactivity and potential modifications in synthetic applications .

Bemethyl exhibits several biological activities:

- Anti-hypoxant: It helps maintain physical and mental capacity under low-oxygen conditions by regulating serum cholesterol and bilirubin levels.

- Metabolic Modulation: The compound positively influences metabolic processes, enhancing adaptation to hypoxia and demonstrating long-lasting effects post-treatment.

- Anti-mutagenic Properties: Research indicates that bemethyl can prevent mutagenic effects from agents such as white asbestos and certain mutagenic drugs, minimizing chromosome breakages in human cells .

- Recovery Enhancement: It has been shown to aid recovery from trauma, including hearing loss following explosive injuries .

The synthesis of bemethyl involves several steps starting from 2-ethylsulfanyl-1H-benzimidazole. The process typically includes:

- Formation of the Parent Compound: The initial step involves creating the benzimidazole structure.

- Hydrobromide Salt Formation: The compound is then converted into its hydrobromide salt form for stability and enhanced bioavailability.

This multi-step synthesis allows for the controlled production of bemethyl with desired purity and efficacy .

Bemethyl has a variety of applications across different fields:

- Medicine: Utilized as a therapeutic agent to improve physical performance and recovery in patients with hypoxia-related conditions.

- Sports Nutrition: Commonly used by athletes to enhance endurance and performance during competitions.

- Research: Employed as a model compound in studies investigating sulfur-containing heterocycles and their biological effects .

Studies have shown that bemethyl interacts with various enzymes involved in its metabolism. Key findings include:

- Cytochrome P450 Enzymes: Several cytochrome P450 subtypes (CYP1A2, CYP2A6, etc.) are implicated in the oxidation pathways of bemethyl.

- Glutathione Conjugation: Bemethyl undergoes enzymatic conjugation with glutathione, which plays a crucial role in its detoxification processes.

These interactions highlight the complexity of bemethyl's metabolism and its implications for therapeutic use .

Bemethyl shares similarities with other adaptogens and performance enhancers. Key compounds include:

| Compound Name | Description | Unique Features |

|---|---|---|

| Bromantane | An actoprotector enhancing physical performance | Unique dual action as both stimulant and adaptogen |

| Meldonium | Used for enhancing endurance | Inhibits carnitine biosynthesis |

| Ecdysterone | A natural steroid promoting muscle growth | Derived from plants, mimics anabolic steroids |

Bemethyl is distinct due to its specific mechanism involving protein synthesis modulation and its unique structural characteristics as a benzimidazole derivative. Its long-lasting effects on metabolic processes set it apart from other compounds that may offer more immediate but shorter-lived benefits .

Molecular Structure and Physicochemical Properties

IUPAC Nomenclature and Structural Isomerism

The systematic nomenclature of bemethyl follows International Union of Pure and Applied Chemistry guidelines, with the compound formally designated as 2-ethylsulfanyl-1H-benzimidazole. The hydrobromide salt formulation carries the complete systematic name 2-ethylsulfanyl-1H-benzimidazole;hydrobromide. Alternative chemical nomenclature includes 2-(ethylthio)-1H-benzimidazole and 1H-Benzimidazole, 2-(ethylthio)-, reflecting the functional group positioning within the heterocyclic framework.

The molecular formula of the parent compound is established as C₉H₁₀N₂S, with a molecular weight of 178.26 grams per mole for the free base. The hydrobromide salt formulation exhibits the molecular formula C₉H₁₁BrN₂S and a corresponding molecular weight of 259.17 grams per mole. Chemical Abstracts Service registry numbers include 14610-11-8 for the parent compound and 109628-14-0 for the hydrobromide salt.

Structural isomerism considerations in bemethyl center primarily on tautomeric equilibria within the benzimidazole core. Research has demonstrated that bemethyl metabolites, particularly those involving the mercaptobenzimidazole derivative, exhibit thione-thiol tautomerism. The thione form demonstrates greater thermodynamic stability and predominates in aqueous solutions at physiological pH values below 10. This tautomeric behavior significantly influences the compound's chemical reactivity and biological interactions.

The benzimidazole ring system confers structural rigidity to the molecule, while the ethylthio substituent at the 2-position provides specific steric and electronic characteristics. The sulfur atom serves as a nucleophilic center, contributing to the compound's reactivity profile and metabolic susceptibility.

Hydrobromide Salt Formulation and Crystallography

The hydrobromide salt represents the primary pharmaceutical formulation of bemethyl, offering enhanced solubility characteristics and crystalline stability compared to the free base. The salt formation involves protonation of one of the nitrogen atoms within the benzimidazole ring system, creating a charged species that readily associates with the bromide counterion.

Crystallographic analysis reveals that bemethyl hydrobromide adopts a specific molecular conformation that influences its physical properties and pharmaceutical behavior. The canonical Simplified Molecular Input Line Entry System representation for the hydrobromide salt is documented as CCSC1=NC2=CC=CC=C2N1.Br, indicating the spatial arrangement of atoms within the crystal lattice.

The crystalline structure demonstrates characteristic intermolecular interactions, including hydrogen bonding between the protonated nitrogen center and the bromide anion. These interactions contribute to the overall stability of the crystalline form and influence dissolution characteristics in aqueous media. The three-dimensional arrangement within the crystal lattice affects both the compound's physical stability and its bioavailability profiles.

Related benzimidazole derivatives have been subjected to detailed crystallographic studies that provide insight into structural relationships within this chemical class. Crystal structure determinations of similar compounds reveal typical bond lengths and angles that characterize the benzimidazole framework.

Spectroscopic Profiles (Nuclear Magnetic Resonance, Mass Spectrometry, Infrared)

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for bemethyl through characteristic signal patterns. Proton nuclear magnetic resonance analysis reveals distinctive signals corresponding to the ethyl substituent and aromatic protons of the benzimidazole ring system. The ethyl group manifests as characteristic triplet and quartet patterns, while the benzimidazole aromatic protons appear in the typical aromatic region.

Carbon-13 nuclear magnetic resonance spectroscopy demonstrates the presence of the characteristic carbon framework, with signals corresponding to the aromatic carbons of the benzimidazole system and the aliphatic carbons of the ethyl group. The carbon bearing the sulfur substituent exhibits a distinctive chemical shift that confirms the structural assignment.

Mass spectrometric analysis of bemethyl reveals characteristic fragmentation patterns that provide structural information and analytical identification capabilities. High-resolution mass spectrometry identifies the molecular ion at mass-to-charge ratio 179.0638 for the protonated molecular ion [C₉H₁₀N₂S+H]⁺. Principal fragment ions include signals at mass-to-charge ratios 151.0325, 93.0581, and 118.0531, corresponding to characteristic losses from the molecular framework.

Tandem mass spectrometry provides additional structural confirmation through controlled fragmentation experiments. The fragmentation pattern demonstrates loss of the ethyl group and subsequent rearrangements within the benzimidazole system. These fragmentation pathways serve as diagnostic tools for analytical identification and purity assessment.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups within the bemethyl structure. The benzimidazole system exhibits characteristic aromatic carbon-hydrogen stretching vibrations and ring vibrational modes. The presence of the sulfur-containing substituent introduces additional characteristic absorptions in the fingerprint region of the spectrum.

Synthetic Pathways and Optimization

Alkylation of 2-Mercaptobenzimidazole Precursors

The primary synthetic route to bemethyl involves the alkylation of 2-mercaptobenzimidazole using ethyl halides under basic conditions. This nucleophilic substitution reaction proceeds through attack of the mercapto sulfur atom on the electrophilic carbon of the ethyl halide, resulting in formation of the ethylthio linkage characteristic of bemethyl.

Research has demonstrated that the alkylation reaction can be effectively conducted using various ethyl halides, including ethyl bromide and ethyl iodide, with reaction efficiency influenced by the specific halide employed. Phase-transfer catalytic conditions using quaternary ammonium salts enhance reaction rates and selectivity, particularly when conducted in aqueous potassium hydroxide/organic solvent biphasic systems.

Optimization studies have revealed that the choice of base significantly influences both reaction rate and product selectivity. Potassium hydroxide demonstrates superior performance compared to other alkali metal hydroxides, providing enhanced conversion rates while maintaining selectivity for sulfur alkylation over nitrogen alkylation. The reaction temperature, typically maintained between room temperature and moderate heating, affects both reaction kinetics and side product formation.

Solvent selection plays a crucial role in optimization of the alkylation process. Dichloromethane has been identified as an effective organic phase for biphasic reactions, providing appropriate solubility characteristics for both reactants and products. Alternative organic solvents, including acetonitrile and dimethylformamide, have been investigated for their effects on reaction efficiency and product quality.

The mechanism of alkylation involves initial deprotonation of the mercapto group under basic conditions, followed by nucleophilic attack on the alkyl halide. Kinetic studies indicate that the reaction follows pseudo-first-order kinetics when conducted under excess base conditions. The apparent rate constants are influenced by reaction temperature, base concentration, and catalyst type.

Selectivity considerations are particularly important in bemethyl synthesis, as both sulfur and nitrogen centers within 2-mercaptobenzimidazole can potentially undergo alkylation. Under carefully controlled conditions with limited quantities of alkylating agent and moderate base concentrations, selective S-alkylation can be achieved without detectable N-alkylation products. This selectivity is crucial for obtaining pure bemethyl without contamination from regioisomeric products.

Purification Strategies for Pharmaceutical-Grade Material

The production of pharmaceutical-grade bemethyl requires implementation of rigorous purification strategies to achieve the high purity standards necessary for pharmaceutical applications. Initial purification typically involves crystallization processes that separate the desired product from synthetic byproducts and unreacted starting materials.

Recrystallization represents the primary purification method for bemethyl, utilizing the differential solubility characteristics of the compound in various solvent systems. The selection of appropriate recrystallization solvents depends on the solubility profile of bemethyl, which demonstrates temperature-dependent solubility in polar organic solvents. Ethanol has been identified as an effective recrystallization solvent, providing good solubility at elevated temperatures while maintaining low solubility at room temperature.

Two-solvent recrystallization systems offer enhanced purification efficiency for complex synthetic mixtures. These systems typically employ a primary solvent in which bemethyl demonstrates good solubility, combined with an anti-solvent that reduces solubility and promotes selective crystallization. The careful control of solvent ratios and cooling rates influences crystal formation and final product purity.

Chromatographic purification methods provide additional purification options for bemethyl, particularly for analytical-scale preparations or when extremely high purity is required. Silica gel chromatography utilizing ethyl acetate/cyclohexane solvent systems has demonstrated effectiveness for separating bemethyl from structurally related impurities.

Quality control measures for pharmaceutical-grade bemethyl include comprehensive analytical testing to verify chemical identity, purity, and absence of specific impurities. High-performance liquid chromatography provides quantitative analysis of bemethyl content and detection of related substances that may be present as synthetic impurities. Mass spectrometric analysis confirms molecular identity and detects potential degradation products or synthetic byproducts.

The pharmaceutical-grade material must meet stringent specifications regarding heavy metal content, residual solvents, and microbiological quality. These requirements necessitate careful control of synthetic conditions and purification processes to minimize introduction of undesirable contaminants.

Stability and Degradation Kinetics

The chemical stability of bemethyl under various environmental conditions represents a critical consideration for pharmaceutical formulation and storage. Stability studies have revealed that bemethyl demonstrates generally good chemical stability under normal storage conditions, but exhibits specific degradation pathways under certain stress conditions.

Oxidative degradation represents a primary stability concern for bemethyl, with the sulfur atom serving as a vulnerable site for oxidation reactions. Studies using liquid chromatography-high-resolution mass spectrometry have identified sulfoxide and sulfone metabolites formed through cytochrome P450-mediated oxidation pathways. These oxidation products, designated as metabolites M2 and M3 in research literature, demonstrate molecular formulas C₉H₁₀N₂OS and C₉H₁₀N₂O₃S respectively.

Table 1: Identified Degradation Products of Bemethyl

| Degradation Product | Molecular Formula | Formation Pathway | Molecular Weight |

|---|---|---|---|

| Sulfoxide (M2) | C₉H₁₀N₂OS | Oxidation | 194.26 g/mol |

| Sulfone (M3) | C₉H₁₀N₂O₃S | Further oxidation | 226.26 g/mol |

| Dealkylated product (M1) | C₇H₆N₂S | Hydrolysis | 150.20 g/mol |

Hydrolytic degradation pathways involve cleavage of the ethylthio substituent, resulting in formation of 2-mercaptobenzimidazole and ethyl-containing fragments. This degradation mechanism is particularly relevant under acidic or basic conditions and at elevated temperatures. The hydrolysis reaction demonstrates pH-dependent kinetics, with enhanced degradation rates observed under strongly acidic or basic conditions.

Temperature-dependent stability studies reveal that bemethyl maintains chemical integrity under normal ambient conditions but demonstrates accelerated degradation at elevated temperatures. The degradation kinetics typically follow first-order kinetics, with rate constants increasing exponentially with temperature according to Arrhenius relationships.

Photostability represents another important consideration for bemethyl stability, as the benzimidazole chromophore may absorb ultraviolet radiation and undergo photochemical degradation reactions. Protection from light exposure is therefore recommended during storage and handling of bemethyl-containing formulations.

The stability profile of bemethyl demonstrates the importance of appropriate storage conditions, including protection from oxidizing environments, extreme pH conditions, elevated temperatures, and light exposure. These considerations are particularly relevant for pharmaceutical formulations where chemical stability directly impacts product quality and efficacy.

Studies of degradation kinetics under various stress conditions provide valuable information for establishing appropriate shelf-life specifications and storage recommendations. Accelerated stability testing conducted under controlled temperature and humidity conditions allows prediction of long-term stability characteristics and identification of optimal storage parameters.

The mechanistic underpinnings of bemethyl's pharmacological effects involve complex cellular processes that primarily center on the activation of protein synthesis and metabolic modulation [1] . Research indicates that bemethyl functions through the activation of cellular genome and exerts positive modulating effects on protein synthesis pathways . The compound enhances ribonucleic acid and protein synthesis across various organs and tissues, with particular emphasis on liver and kidney function [6].

Actoprotective Mechanisms

The actoprotective properties of bemethyl are mediated through multiple molecular pathways that enhance cellular resistance to physical stress without increasing oxygen consumption or heat production [7] [8]. These mechanisms involve direct stimulation of protein synthesis and subsequent enhancement of cellular adaptive capacity under stress conditions [8].

Mitochondrial Enzyme Activation Pathways

Bemethyl demonstrates pronounced effects on mitochondrial enzyme systems, particularly through the enhancement of electron transport chain function [9]. Research conducted on mouse macrophages has revealed that bemethyl influences mitochondrial metabolism by affecting the activities of complexes II and III of the electron transport chain [9]. The compound promotes the utilization of lactate under excessive physical loads through processes conjugated with the Cori and glucose-alanine cycles [6].

The mitochondrial enzyme activation pathways involve the stimulation of oxidative phosphorylation capacity and improvement of cellular energy metabolism [6]. Studies have demonstrated that bemethyl encourages anaerobic energy production, adenosine triphosphate formation, and resynthesis of glucose from the products of carbohydrate decay, including lactate and pyruvate [6]. This process occurs predominantly in the liver and kidneys, where bemethyl exhibits its most pronounced protein synthesis activating effects [6].

Table 1: Bemethyl Actoprotective Mechanisms and Molecular Targets

| Mechanism | Target Pathway | Molecular Effect | Research Evidence |

|---|---|---|---|

| Mitochondrial Enzyme Activation | Electron Transport Chain Complexes II and III | Enhanced oxidative phosphorylation capacity | Demonstrated in mouse macrophage studies [9] |

| Ribosome Biogenesis Stimulation | Ribosomal Protein mRNA Translation | Increased ribosome production and function | Observed through purine base analog activity [3] |

| Protein Synthesis Enhancement | Liver and Kidney Protein Synthesis | Accelerated tissue regeneration | Confirmed in rat liver biotransformation studies [10] |

| Ribonucleic Acid Synthesis | Cellular RNA Expression | Upregulated gene expression | Shown via structural similarity to adenine/guanine [3] |

| Adenosine Triphosphate Formation | Mitochondrial Energy Production | Improved cellular energy metabolism | Measured in exhaustive exercise recovery models [7] |

| Gluconeogenesis Activation | Lactate and Pyruvate Utilization | Enhanced glucose resynthesis from metabolites | Validated through tryptophan inhibition experiments [6] |

Ribosome Biogenesis Stimulation

The ribosome biogenesis stimulation properties of bemethyl are attributed to its structural similarity to purine nucleobases, particularly adenine and guanine [3] [4]. This structural relationship enables bemethyl to influence ribosomal protein messenger ribonucleic acid translation and enhance ribosome production and function [3]. The compound's effect on ribosome biogenesis contributes to its overall capacity to stimulate protein synthesis and cellular regeneration processes .

Research findings indicate that bemethyl enhances the synthesis of mitochondrial enzymes and structural proteins of mitochondria, supporting optimal cellular function under stress conditions [11]. The ribosome biogenesis stimulation occurs through the compound's ability to modulate gene expression patterns related to protein synthesis machinery [6]. This mechanism is particularly evident in organs with short-lived proteins, such as the liver and kidneys, where bemethyl demonstrates its most pronounced effects [6].

Antioxidant and Anti-Hypoxic Properties

Bemethyl exhibits significant antioxidant and anti-hypoxic properties through multiple mechanisms that involve cellular protection against oxidative stress and oxygen deprivation [1] [11]. The compound's antioxidant activity helps neutralize harmful free radicals and preserve cellular function under challenging environmental conditions [11].

Glutathione System Interactions

The interaction of bemethyl with the glutathione system represents a critical component of its antioxidant mechanism [12] [13]. Research conducted on rats under acute hypoxic hypoxia conditions has demonstrated that bemethyl administration prevents decreases in reduced glutathione content and sulfhydryl groups while impeding drops in glutathione reductase and glutathione peroxidase activity [12].

Studies utilizing inhibition analysis with actinomycin D have established that the protective action of bemethyl is related to its ability to enhance the synthesis of antioxidant enzymes within the liver glutathione system [12]. The molecular docking studies have revealed that bemethyl conjugates with glutathione via glutathione S-transferase, suggesting a protective mechanism against oxidative stress [10] [13]. The most abundant metabolite identified in rat urine following bemethyl administration was a benzimidazole-acetylcysteine conjugate, indicating active participation in glutathione-mediated detoxification pathways [10] [13].

Table 2: Bemethyl Antioxidant and Anti-Hypoxic Properties

| Property | Mechanism | Measured Effect | Study Model |

|---|---|---|---|

| Glutathione System Enhancement | Glutathione-S-Transferase Conjugation | Increased reduced glutathione levels | Rat acute hypoxic hypoxia (8000-11000m altitude) [12] |

| Free Radical Scavenging | Reactive Oxygen Species Neutralization | Decreased oxidative damage markers | In vitro radical scavenging assays [11] |

| Hypoxia-Inducible Factor Modulation | HIF-1α Pathway Regulation | Improved oxygen utilization efficiency | High-altitude adaptation studies [1] |

| Antioxidant Enzyme Induction | Glutathione Reductase/Peroxidase Activation | Enhanced antioxidant enzyme activity | Pressure chamber hypoxia experiments [12] |

| Oxidative Stress Protection | Lipid Peroxidation Inhibition | Reduced cellular damage under hypoxia | Exhaustive exercise protocols [7] |

| Cellular Redox Balance | Mitochondrial Function Preservation | Maintained ATP synthesis under stress | Mitochondrial function assessments [9] |

Hypoxia-Inducible Factor Modulation

Bemethyl demonstrates the ability to modulate hypoxia-inducible factor pathways, contributing to improved cellular adaptation under low-oxygen conditions [1] [14]. The compound has been shown to preserve both physical and mental capacity in high-altitude, low-oxygen environments, particularly through its effects on controlling excess serum levels of cholesterol and bilirubin [1] [15]. These substances are known to have negative effects during adjustment to high-altitude environments [1].

The hypoxia-inducible factor modulation involves the regulation of cellular oxygen homeostasis mechanisms [14]. Under hypoxic conditions, hypoxia-inducible factor-1α protein becomes stabilized and accumulates in the cytosol, subsequently binding with the β subunit to form a transcriptional complex that activates over 100 genes [14]. Bemethyl's interaction with these pathways enhances the cellular response to oxygen deprivation and facilitates adaptive mechanisms that maintain cellular function under stress [1].

Antimutagenic Activity

The antimutagenic properties of bemethyl have been demonstrated through multiple experimental models that show the compound's ability to prevent mutagenic effects and protect genetic material from damage [1] [15]. Research has established that bemethyl exhibits significant capacity to reduce chromosome breakages and prevent mutations induced by various mutagenic agents [1].

DNA Repair Pathway Enhancement

Bemethyl enhances deoxyribonucleic acid repair pathways through mechanisms that involve the activation of cellular repair systems and protection against genetic damage [1] [16]. Studies conducted on cultured human whole blood cells have demonstrated that bemethyl prevents the mutagenic effects of white asbestos and reduces the frequency of chromosome breakages [1] [15]. The compound has also been shown to reduce mutations induced by certain mutagenic drugs in mouse models [1].

Research findings indicate that bemethyl supports base excision repair and mismatch repair pathways that are critical for maintaining genomic integrity [16]. The compound's ability to enhance deoxyribonucleic acid repair enzyme activity contributes to its overall protective effects against genetic damage [16]. Studies have shown that bemethyl demonstrates anticlastogenic properties, meaning it can minimize chromosome breakages and protect against structural chromosomal aberrations [1] [15].

Table 3: Bemethyl Antimutagenic Activity and DNA Repair Enhancement

| Activity Type | Mechanism | Experimental Model | Observed Outcome |

|---|---|---|---|

| DNA Repair Pathway Enhancement | Enhanced DNA repair enzyme activity | Cultured human whole blood cells [1] | Reduced mutation frequency |

| Free Radical Scavenging Capacity | Direct antioxidant scavenging action | Mouse tissue exposure studies [1] | Decreased oxidative DNA lesions |

| Chromosome Protection | Anticlastogenic chromosome stabilization | Human donor cell chromosome analysis [1] | Minimized chromosome breakages |

| Mutagenic Agent Neutralization | Chemical mutagen interference | White asbestos mutagenicity studies [1] | Prevention of asbestos-induced mutations |

| Base Excision Repair Support | DNA mismatch repair pathway support | Drug-induced mutation prevention assays [1] | Inhibition of drug-induced mutagenesis |

| Oxidative DNA Damage Prevention | Reduced oxidative nucleotide damage | Oxidative stress DNA damage models [16] | Protected DNA integrity under stress |

Free Radical Scavenging Capacity

The free radical scavenging capacity of bemethyl represents a fundamental component of its antimutagenic activity [11] [17]. The compound exhibits pronounced antioxidant effects that help neutralize reactive oxygen species and prevent oxidative damage to deoxyribonucleic acid [11]. Research has demonstrated that bemethyl possesses significant capacity to scavenge harmful free radicals and protect cellular components from oxidative stress [11].

The free radical scavenging mechanism involves direct antioxidant action that reduces the formation of mutagenic lesions in deoxyribonucleic acid [17] [18]. Studies have shown that bemethyl can effectively neutralize various types of reactive oxygen species, including superoxide radicals and hydroxyl radicals, which are known to cause oxidative damage to genetic material [18]. The compound's antioxidant properties contribute to its overall protective effects against mutagenic agents and help maintain genomic stability under stress conditions [11].

Biotransformation and Metabolic Pathways

The biotransformation of bemethyl involves complex metabolic pathways mediated by cytochrome P450 enzymes and conjugation reactions [10] [13]. Research utilizing liquid chromatography-high-resolution mass spectrometry has identified nine metabolites of bemethyl with six distinct molecular formulas in rat urine [10] [13]. The most abundant metabolite identified was a benzimidazole-acetylcysteine conjugate, which represents a biotransformation pathway associated with xenobiotic detoxification [10] [13].

Molecular docking studies have revealed that bemethyl and its derivatives interact with the binding site of glutathione S-transferase, explaining the mechanism of bemethyl conjugation with glutathione [10] [13]. The biotransformation pathways involve multiple cytochrome P450 isozymes, including CYP1A2, CYP2A6, CYP2B6, CYP2C9, CYP2C19, and CYP3A4, which mediate various oxidative and dealkylation reactions [19] [20].

Table 4: Bemethyl Biotransformation Pathways and Metabolites

| Metabolite | Formation Pathway | Cytochrome P450 Involvement | Biological Significance |

|---|---|---|---|

| Benzimidazole-Acetylcysteine Conjugate | Glutathione-S-Transferase mediated conjugation [10] | GST-mediated, not P450 dependent | Primary detoxification pathway |

| Hydroxylated Benzimidazole Derivatives | Cytochrome P450 oxidative metabolism [19] | CYP1A2, CYP2A6, CYP2B6, CYP2C9, CYP3A4 | Active metabolite formation |

| N-Dealkylated Products | CYP2C9 and CYP3A4 N-dealkylation [19] | CYP2C9, CYP3A4 primary enzymes | Hepatic clearance mechanism |

| Sulfur-Oxidized Metabolites | CYP1A2, CYP2B6 sulfur oxidation [19] | CYP1A2, CYP2B6 major contributors | Xenobiotic metabolism |

| Glutathione Conjugates | Direct glutathione conjugation [10] | Non-P450 mediated conjugation | Cellular protection mechanism |

| Phase II Detoxification Products | UDP-glucuronosyltransferase conjugation [19] | Phase II enzyme mediated | Renal elimination preparation |

The biotransformation of bemethyl, chemically known as 2-ethylthio-1H-benzimidazole, represents a complex metabolic process involving multiple enzymatic systems and pathways. Comprehensive investigations using liquid chromatography-high-resolution mass spectrometry combined with in silico methodologies have elucidated the primary metabolic routes of this actoprotector compound [1] [2].

Hepatic Sulfoxidation and Glucuronidation

The primary metabolic pathway of bemethyl involves hepatic sulfoxidation, a process mediated by flavin-containing monooxygenases and cytochrome P450 enzymes. The sulfoxidation reaction converts the parent compound to its sulfoxide metabolite, which subsequently undergoes further oxidation to form the corresponding sulfone derivative [1] [3]. This metabolic sequence follows a well-established pattern observed in other benzimidazole compounds, particularly triclabendazole, where consecutive formation of sulfoxide and sulfone metabolites occurs through hepatic microsomal enzymes [1].

The hepatic metabolism of bemethyl demonstrates extensive first-pass metabolism, characteristic of benzimidazole derivatives [4] [5]. The liver serves as the primary site of biotransformation, where oxidation and hydroxylation reactions predominate [4]. The metabolic stability studies indicate that bemethyl undergoes significant hepatic clearance, with the formation of multiple oxidative metabolites through cytochrome P450-mediated reactions [6] [4].

| Metabolite | Molecular Formula | Biotransformation Pathway | Relative Abundance |

|---|---|---|---|

| M1 | C9H10N2OS2 | Sulfoxidation | Low |

| M2 | C9H10N2O2S2 | Sulfoxidation + Hydroxylation | Moderate |

| M3 | C9H10N2O3S2 | Sulfoxidation + Hydroxylation + Oxidation | Low |

| M4 | C9H10N2O4S2 | Sulfoxidation + Hydroxylation + Sulfonation | Low |

Glucuronidation represents another significant metabolic pathway for bemethyl, mediated by UDP-glucuronosyltransferases. This Phase II conjugation reaction enhances the water solubility of bemethyl metabolites, facilitating their elimination through urinary excretion [7] [8]. The glucuronidation process involves the transfer of glucuronic acid from UDP-glucuronic acid to hydroxylated metabolites of bemethyl, creating glucuronide conjugates that are readily excreted [7].

Acetylcysteine Conjugate Formation

The most abundant metabolite identified in rat urine following bemethyl administration is a benzimidazole-acetylcysteine conjugate, designated as metabolite M5 with the molecular formula C12H13N3O3S [1] [2]. This conjugate represents the primary detoxification pathway for bemethyl, involving the initial conjugation with glutathione followed by enzymatic processing to form the N-acetylcysteine derivative [1].

The formation of acetylcysteine conjugates follows a well-characterized mercapturic acid pathway, wherein the initial glutathione conjugation is mediated by glutathione S-transferases [9]. The glutathione conjugate subsequently undergoes enzymatic cleavage by gamma-glutamyl transpeptidase and dipeptidase, followed by N-acetylation by N-acetyltransferases to produce the final mercapturic acid metabolite [9] [10].

| Enzyme System | Metabolic Process | Phase Classification | Primary Products |

|---|---|---|---|

| Glutathione S-transferases | Glutathione conjugation | Phase II | Glutathione conjugates |

| N-acetyltransferases | Acetylation | Phase II | Acetylcysteine conjugates |

| UDP-glucuronosyltransferases | Glucuronidation | Phase II | Glucuronide conjugates |

| Sulfotransferases | Sulfation | Phase II | Sulfate conjugates |

The acetylcysteine conjugate formation pathway demonstrates the body's adaptive response to bemethyl exposure, utilizing the glutathione detoxification system to neutralize potential reactive intermediates [1]. This metabolic route is particularly significant as it accounts for the highest abundance among all identified bemethyl metabolites, indicating its crucial role in the compound's elimination [1] [2].

Molecular Docking Studies

Glutathione S-Transferase Binding Dynamics

Molecular docking studies have revealed detailed insights into the binding interactions between bemethyl and glutathione S-transferase enzymes. The computational analysis demonstrates that bemethyl exhibits favorable binding affinity to the active site of glutathione S-transferase, with the binding interaction facilitating the conjugation reaction with glutathione [1] [11].

The molecular docking simulations indicate that bemethyl binds to the hydrophobic binding site of glutathione S-transferase through specific amino acid interactions [11]. The benzimidazole ring system of bemethyl forms π-π stacking interactions with aromatic amino acid residues in the enzyme's active site, while the ethylthio group positions favorably for nucleophilic attack by glutathione [1]. The binding energy calculations suggest stable complex formation between bemethyl and the enzyme, supporting the observed high efficiency of glutathione conjugation [11].

The structural analysis reveals that the binding orientation of bemethyl in the glutathione S-transferase active site optimizes the proximity between the electrophilic sulfur atom and the nucleophilic glutathione substrate [1]. This optimal positioning facilitates the formation of the glutathione conjugate, which serves as the precursor for the abundant acetylcysteine metabolite observed in metabolic studies [1] [2].

Predictive Metabolism Using BioTransformer Algorithms

The application of BioTransformer algorithms in predicting bemethyl metabolism has demonstrated significant accuracy in identifying the major metabolic pathways [1] [12]. BioTransformer, a comprehensive computational tool for metabolism prediction, successfully predicted seven out of nine experimentally identified metabolites, achieving a high prediction accuracy of approximately 78% [1] [12].

The BioTransformer prediction system utilizes a combination of machine learning approaches and knowledge-based reaction rules to forecast metabolic transformations [12] [13]. The software employs five independent prediction modules, including cytochrome P450 transformations, Phase II conjugation reactions, and environmental microbial transformations [13]. For bemethyl, the most successful predictions involved the cytochrome P450-mediated oxidation reactions and the Phase II glutathione conjugation pathway [1] [12].

| Prediction Tool | Methodology | Accuracy for Bemethyl | Predictive Strengths |

|---|---|---|---|

| BioTransformer | Machine learning + Knowledge-based rules | High (7/9 metabolites predicted) | Comprehensive coverage, high precision |

| GLORY | Site of metabolism prediction + Reaction rules | Moderate (5/9 metabolites predicted) | Cytochrome P450-specific predictions |

| GLORYx | Phase I and Phase II prediction | Moderate (estimated 6/9 metabolites) | Combined Phase I/II coverage |

| MetWorks | Mass spectrometry data analysis | Low (3/9 metabolites predicted) | Experimental data integration |

The GLORY computational tool, which focuses specifically on cytochrome P450-mediated metabolism, provided complementary predictions for bemethyl oxidative metabolism [14] [15]. The combination of BioTransformer and GLORY predictions enhanced the overall accuracy of metabolite identification, particularly for the sulfoxidation and hydroxylation pathways [14] [15].